8-Ethylquinoline-2-carbaldehyde

Descripción general

Descripción

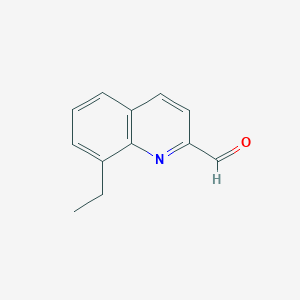

8-Ethylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound consists of a quinoline ring with an ethyl group at the 8th position and an aldehyde group at the 2nd position

Métodos De Preparación

The synthesis of 8-Ethylquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis , which is a classical method for constructing quinoline derivatives . This method typically involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. Another method includes the Doebner-Miller reaction , which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds . Industrial production methods may utilize catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact .

Análisis De Reacciones Químicas

8-Ethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

8-Ethylquinoline-2-carbaldehyde has been investigated for its potential as an antimicrobial agent. Research has shown that derivatives of quinoline compounds exhibit significant activity against a variety of pathogens, including bacteria and fungi. For instance, studies have highlighted the effectiveness of certain derivatives against Candida species, showcasing their potential for treating fungal infections .

2. Anticancer Properties

The compound's derivatives have been evaluated for their anticancer activities. A study demonstrated that novel 8-hydroxyquinoline derivatives exhibited antiproliferative effects on various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The mechanism of action often involves the inhibition of critical cellular processes necessary for cancer cell survival .

3. Antiviral Activity

Recent investigations have focused on the antiviral properties of quinoline derivatives. For example, certain compounds derived from 8-hydroxyquinoline were found to inhibit the replication of the dengue virus. The study indicated that these compounds acted at early stages of the viral lifecycle, reducing the production of infectious virions .

Material Science Applications

1. Organic Light-Emitting Diodes (OLEDs)

this compound is utilized in the development of organic light-emitting diodes due to its electron transport properties. The incorporation of quinoline derivatives into OLED materials enhances their performance by improving charge mobility and light emission efficiency.

2. Dyes and Pigments

The compound is also employed in synthesizing dyes and pigments used in various industrial applications. Its ability to form stable complexes with metal ions contributes to its utility in creating vibrant colors for textiles and coatings .

Biological Studies

1. Enzyme Inhibition Studies

Research has shown that this compound can act as a competitive inhibitor for specific enzymes involved in metabolic pathways. This property suggests potential applications in treating metabolic disorders where enzyme regulation is crucial .

2. Metal Chelation Properties

The chelation ability of quinoline derivatives is significant for developing treatments for conditions related to metal toxicity or deficiencies. Studies have indicated that these compounds can effectively bind metal ions, thus playing a role in detoxification processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 8-Ethylquinoline-2-carbaldehyde is largely dependent on its interaction with biological targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent enzymes and processes .

Comparación Con Compuestos Similares

8-Ethylquinoline-2-carbaldehyde can be compared with other quinoline derivatives such as:

2-Methylquinoline: Known for its antimicrobial properties.

8-Hydroxyquinoline: Exhibits strong metal chelation and is used in medicinal chemistry.

Quinoline-2-carboxaldehyde: Similar structure but lacks the ethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Overview

8-Ethylquinoline-2-carbaldehyde, with the molecular formula and a molecular weight of , is a compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers.

Target of Action : Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities such as antimicrobial, anticancer, and antifungal effects. The mode of action typically involves interactions with biological macromolecules like enzymes and receptors, leading to inhibition of critical cellular processes.

Chemical Reactions : The compound can undergo various chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to alcohols using reducing agents.

- Substitution : Electrophilic substitution reactions can modify the quinoline ring.

- Condensation : The aldehyde can react with amines to form Schiff bases or hydrazones.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported that derivatives of quinoline compounds display minimum inhibitory concentrations (MIC) ranging from to , which are competitive with standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4–16 | 0.125–0.5 |

| Escherichia coli | 8–32 | 0.125–0.5 |

| Klebsiella pneumoniae | 16–32 | 0.125–0.5 |

Anticancer Activity

Research indicates that this compound and its derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have documented the ability of certain quinoline derivatives to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis .

Antifungal Activity

The compound has also shown antifungal activity against several pathogenic fungi. In vitro studies reveal that it effectively inhibits the growth of fungi such as Candida albicans, with promising results in terms of potency compared to conventional antifungal agents .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives against viruses such as dengue and other RNA viruses. The synthesis of novel derivatives from 8-hydroxyquinoline showed enhanced activity against viral replication mechanisms .

- Enzyme Inhibition Studies : Research focused on the enzyme inhibition properties of this compound revealed its ability to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.

- Metal Chelation Properties : Quinoline derivatives have been studied for their metal chelation abilities, which are crucial for developing treatments for conditions related to metal toxicity and deficiencies.

Propiedades

IUPAC Name |

8-ethylquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-9-4-3-5-10-6-7-11(8-14)13-12(9)10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINCBNHEGPSKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-91-2 | |

| Record name | 8-ethylquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.